molecular formula C14H25N3O3 B2765961 Tert-butyl 4-[(azetidine-1-carbonyl)amino]piperidine-1-carboxylate CAS No. 1427987-06-1

Tert-butyl 4-[(azetidine-1-carbonyl)amino]piperidine-1-carboxylate

Cat. No.: B2765961
CAS No.: 1427987-06-1
M. Wt: 283.372
InChI Key: KCCAYWCGZIPNRK-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(azetidine-1-carbonyl)amino]piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H25N3O3. This compound features a tert-butyl group, an azetidine ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(azetidine-1-carbonyl)amino]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Coupling with Piperidine: The azetidine ring is then coupled with a piperidine derivative. This step often involves the use of coupling reagents like carbodiimides (e.g., EDCI) to facilitate the formation of the amide bond.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via tert-butyl chloroformate (Boc2O) under basic conditions to protect the amine functionality.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The tert-butyl group can be substituted under acidic conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are commonly used.

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Acidic conditions using HCl or TFA (Trifluoroacetic acid) facilitate the removal of the tert-butyl group.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various derivatives depending on the substituent introduced.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a protecting group in multi-step organic syntheses.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of therapeutic agents.
  • Explored for its role in modulating biological pathways.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 4-[(azetidine-1-carbonyl)amino]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The azetidine and piperidine rings provide structural rigidity, enhancing binding affinity and specificity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability.

Comparison with Similar Compounds

    Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of an azetidine ring.

    Tert-butyl 4-(dimethylamino)piperidine-1-carboxylate: Contains a dimethylamino group instead of an azetidine ring.

Uniqueness:

  • The presence of the azetidine ring in tert-butyl 4-[(azetidine-1-carbonyl)amino]piperidine-1-carboxylate provides unique steric and electronic properties, distinguishing it from other similar compounds.
  • The combination of the tert-butyl group and the azetidine ring enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and drug design.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

tert-butyl 4-(azetidine-1-carbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-9-5-11(6-10-17)15-12(18)16-7-4-8-16/h11H,4-10H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCAYWCGZIPNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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